molecular formula C8H10NO5P B1676833 MRS 2219 CAS No. 14141-47-0

MRS 2219

Cat. No.: B1676833
CAS No.: 14141-47-0
M. Wt: 231.14 g/mol
InChI Key: KCAJHODRYGNBSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

MRS 2219 has a wide range of applications in scientific research:

Future Directions

Research is ongoing to understand the role of Pyridoxine-4,5-cyclic phosphate and other forms of vitamin B6 in cell metabolism and physiology . This includes studying the regulation properties of enzymes like PNPO , and exploring the potential of PNPO as a novel therapeutic target in conditions like epithelial ovarian cancer .

Biochemical Analysis

Biochemical Properties

MRS 2219 plays a crucial role in biochemical reactions, particularly in modulating ATP-evoked responses. It interacts with P2X1 receptors, which are ligand-gated ion channels involved in various physiological processes. The interaction between this compound and P2X1 receptors enhances the receptor’s response to ATP, leading to increased ion flux . This potentiation effect is highly selective, making this compound a valuable compound for studying P2X1 receptor functions.

Cellular Effects

This compound influences various cellular processes by modulating P2X1 receptor activity. In cells expressing P2X1 receptors, this compound enhances ATP-induced ion flux, which can affect cell signaling pathways, gene expression, and cellular metabolism . The increased ion flux can lead to changes in intracellular calcium levels, which play a critical role in various cellular functions, including muscle contraction, neurotransmitter release, and cell proliferation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to P2X1 receptors, leading to an enhanced response to ATP. This binding increases the receptor’s affinity for ATP, resulting in a more robust ion flux . The potentiation effect of this compound is highly specific to P2X1 receptors, and it does not significantly affect other P2X receptor subtypes. This specificity makes this compound a valuable tool for studying the molecular mechanisms underlying P2X1 receptor function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under various storage conditions, with a shelf life of up to three years when stored at -20°C . Its stability in solution is more limited, with a shelf life of six months at -80°C and one month at -20°C . Long-term studies have shown that this compound can maintain its potentiation effect on P2X1 receptors over extended periods, making it suitable for prolonged experimental use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound’s potentiation effect on P2X1 receptors is dose-dependent, with higher doses leading to more significant ion flux . At very high doses, this compound can cause adverse effects, including toxicity and receptor desensitization. Therefore, careful dosage optimization is essential for achieving the desired experimental outcomes without causing harm to the animals.

Metabolic Pathways

This compound is involved in metabolic pathways related to ATP signaling. It interacts with enzymes and cofactors that regulate ATP synthesis and degradation, influencing metabolic flux and metabolite levels . The compound’s potentiation effect on P2X1 receptors can also impact cellular energy metabolism by altering ATP utilization and production rates.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The selective potentiation of P2X1 receptors by this compound can also affect its distribution, as the receptors are differentially expressed in various tissues.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can vary depending on its localization within the cell . For example, this compound may localize to the plasma membrane, where P2X1 receptors are predominantly found, to exert its potentiation effect on ATP-evoked responses.

Preparation Methods

The synthesis of MRS 2219 involves several steps, starting with the preparation of pyridoxine derivatives. The key synthetic route includes the phosphorylation of pyridoxine to form pyridoxine-alpha4,5-monophosphate, followed by cyclization to yield the final product . The reaction conditions typically involve the use of phosphorylating agents and specific catalysts to facilitate the cyclization process.

Chemical Reactions Analysis

MRS 2219 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

MRS 2219 is unique in its selective potentiation of P2X1 receptors. Similar compounds include:

Compared to these compounds, this compound is distinguished by its high selectivity and potency at P2X1 receptors, making it a valuable tool in receptor studies .

Properties

IUPAC Name

3-hydroxy-8-methyl-3-oxo-1,5-dihydro-[1,3,2]dioxaphosphepino[5,6-c]pyridin-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO5P/c1-5-8(10)7-4-14-15(11,12)13-3-6(7)2-9-5/h2,10H,3-4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAJHODRYGNBSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COP(=O)(OCC2=C1O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398248
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14141-47-0
Record name MRS 2219
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MRS 2219
Reactant of Route 2
Reactant of Route 2
MRS 2219
Reactant of Route 3
MRS 2219
Reactant of Route 4
MRS 2219
Reactant of Route 5
Reactant of Route 5
MRS 2219
Reactant of Route 6
MRS 2219

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.